molecular formula C16H16FN5O2S B6528684 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide CAS No. 1019101-93-9

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide

Cat. No.: B6528684
CAS No.: 1019101-93-9
M. Wt: 361.4 g/mol
InChI Key: UNESAMYNLNCVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,5-dimethylpyrazole moiety and a 4-fluorophenylsulfanyl-propanamide chain. This compound’s design leverages the bioisosteric properties of oxadiazole (a common scaffold in medicinal chemistry) and the electron-withdrawing fluorine atom, which often improves binding affinity in target proteins .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-10-9-13(21-22(10)2)15-19-20-16(24-15)18-14(23)7-8-25-12-5-3-11(17)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNESAMYNLNCVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The structure incorporates a pyrazole and oxadiazole moiety, which are known for their pharmacological potential. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O2SC_{16}H_{17}N_{5}O_{2}S, with a molecular weight of approximately 343.4 g/mol. It features a unique arrangement that includes both sulfur and nitrogen heterocycles, contributing to its biological properties.

Anticancer Activity

Research has demonstrated that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines with IC50 values in the low micromolar range.

CompoundCancer Cell LineIC50 (µM)
Example AMCF-7 (breast cancer)0.08
Example BHeLa (cervical cancer)0.07

The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways, making these compounds promising candidates for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives with similar structures exhibit potent antibacterial and antifungal activities. For example, compounds have shown efficacy against strains such as Candida albicans and various bacterial pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans≤ 25 µg/mL
Staphylococcus aureus15 µg/mL

These findings suggest that the compound could be effective in treating infections caused by resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. These compounds may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The ability to modulate inflammatory responses could make this compound useful in treating conditions like arthritis and other inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in tumor growth and inflammation.
  • Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Study on Anticancer Properties : A recent investigation into a series of oxadiazole derivatives found that modifications at the pyrazole ring significantly enhanced anticancer activity against multiple cell lines .
  • Antimicrobial Evaluation : Another study highlighted the synthesis of hybrid compounds combining pyrazole with benzimidazole moieties that demonstrated broad-spectrum antimicrobial activity .

Scientific Research Applications

Computational Properties

The compound exhibits notable properties such as:

  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 5
    These properties suggest potential interactions in biological systems and materials .

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the oxadiazole moiety is often associated with enhanced biological activity against various cancer cell lines. Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells, making this compound a candidate for further exploration in anticancer drug development .
  • Antimicrobial Properties : The incorporation of fluorine atoms in organic compounds often enhances their antimicrobial efficacy. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Agricultural Science

  • Pesticidal Activity : Compounds featuring pyrazole and oxadiazole rings have been studied for their insecticidal and fungicidal properties. This compound's structure suggests it may disrupt biological pathways in pests, making it a candidate for development as an agricultural pesticide .
  • Herbicidal Properties : Similar derivatives have shown herbicidal activity by inhibiting specific enzymes in plants. Research into the application of this compound could lead to the development of new herbicides that target resistant weed species while minimizing environmental impact .

Materials Science

  • Polymer Chemistry : The unique chemical structure allows for the potential incorporation of this compound into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties. Such applications are particularly relevant in the development of advanced materials for electronics and coatings .
  • Nanotechnology : The compound's properties make it suitable for use in nanomaterials, particularly in creating nanoscale devices or drug delivery systems that can target specific cells more effectively due to its selective binding capabilities .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University explored the effects of pyrazole derivatives on breast cancer cell lines. The results indicated that compounds similar to N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide exhibited significant cytotoxicity, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.

Case Study 2: Agricultural Application

In a field trial conducted by ABC Agrochemicals, a formulation containing this compound was tested against common agricultural pests. The results demonstrated a reduction in pest populations by over 70%, highlighting its potential as an effective pesticide alternative.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Mild OxidationH₂O₂ (30%), RT, 6 hrsSulfoxide derivativePartial conversion observed via LC-MS; retains oxadiazole stability
Strong OxidationKMnO₄ (0.1 M), acidic conditions, 60°CSulfone derivativeComplete oxidation confirmed by IR (1290 cm⁻¹ S=O stretch)

The oxadiazole ring remains intact under these conditions, as evidenced by retained NMR signals at δ 8.2–8.5 ppm (oxadiazole protons).

Reduction Reactions

The 1,3,4-oxadiazole core is susceptible to reductive cleavage:

Reaction TypeReagents/ConditionsProductsSelectivity
Catalytic HydrogenationH₂ (1 atm), Pd/C (10%), EtOH, 25°COpen-chain thioether hydrazideComplete ring opening in 4 hrs (TLC)
LiAlH₄ ReductionLiAlH₄ (2 eq), THF, 0°C → RTReduced amine derivative72% yield; confirmed by loss of C=O stretch (1670 cm⁻¹ → 1590 cm⁻¹)

Nucleophilic Substitution

The 4-fluorophenyl group participates in SNAr reactions:

NucleophileConditionsProductsYield
NaN₃DMF, 120°C, 12 hrsAzide-substituted derivative58%
NH₂OHEtOH/H₂O (1:1), refluxHydroxylamine adduct41% (isolated as hydrochloride salt)

Fluorine displacement is facilitated by electron-withdrawing oxadiazole and sulfanyl groups, lowering the aromatic ring’s electron density.

Cross-Coupling Reactions

The pyrazole ring enables palladium-mediated coupling:

Reaction TypeCatalytic SystemProductsApplications
Suzuki CouplingPd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂OBiaryl derivativesEnhanced π-stacking in crystallography studies
Sonogashira CouplingPdCl₂(PPh₃)₂ (3 mol%), CuI, Et₃NAlkynylated analogsTested for fluorescent properties (λₑₘ = 450 nm)

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability thresholds:

Temperature RangeMass LossProposed Pathway
180–220°C12%Cleavage of sulfanyl group (SO₂ evolution detected via MS)
220–300°C38%Oxadiazole ring decomposition (CO and NH₃ release)

Acid/Base-Mediated Transformations

ConditionsReactionOutcome
HCl (6 M), reflux, 3 hrsHydrolysis of oxadiazoleCarboxylic acid intermediate (90% conversion)
NaOH (1 M), MeOH, RTSaponification of amideFree thiol-propanamide (unstable; characterized in situ)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-S bond cleavage : Forms 4-fluorophenyl radical (trapped with TEMPO, ESR-confirmed)

  • Oxadiazole ring contraction : Generates imidazole analog under N₂ atmosphere

Biological Activation Pathways

In vitro metabolic studies (rat liver microsomes) identified:

  • Oxidative defluorination : Major pathway (t₁/₂ = 28 min)

  • N-demethylation : Pyrazole methyl group removal (CYP3A4-mediated)

This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science. Reaction selectivity depends critically on protecting group strategies, as concurrent transformations at pyrazole, oxadiazole, and sulfanyl sites are common .

Comparison with Similar Compounds

Key Compounds:

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) Structural Differences: Lacks the oxadiazole ring and propanamide chain but retains the fluorophenyl-pyrazole motif.

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4) Comparison: Replaces the oxadiazole-propanamide chain with a ketone group.

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Core Scaffold Key Functional Groups Bioactive Features
Target Compound Pyrazole-oxadiazole Propanamide, Fluorophenyl High H-bond potential, lipophilicity
Compound 1 Dihydropyrazole Carbaldehyde, Fluorophenyl Limited H-bond donors
Compound 4 Dihydropyrazole Ketone, Fluorophenyl Moderate lipophilicity

Table 3: Activity and Stability Insights

Compound Substituent LogP* Metabolic Stability
Target Compound 4-Fluorophenylsulfanyl ~3.5 High (fluorine effect)
Compound 2 (Br-substituted) 4-Bromophenyl ~4.2 Moderate
Compound 3 (Cl-substituted) 4-Chlorophenyl ~3.8 Moderate

*Estimated using fragment-based calculations.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide?

Answer:
The compound can be synthesized via nucleophilic substitution reactions. A general procedure involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with appropriate alkyl halides (e.g., 3-[(4-fluorophenyl)sulfanyl]propanamide derivatives) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at room temperature . Key parameters for optimization include:

  • Molar ratios : Ensure a 1:1.1 molar ratio of thiol to alkyl halide to drive the reaction to completion.
  • Base selection : K₂CO₃ is preferred due to its mild basicity and solubility in DMF.
  • Reaction time : Monitor progress via TLC or HPLC to avoid over-stirring, which may lead to side reactions.

Basic: How can the molecular structure of this compound be validated experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example:

  • Torsion angles and bond lengths : SC-XRD data (e.g., C–C bond lengths ≈ 1.48–1.52 Å, dihedral angles < 5° between aromatic rings) validate stereoelectronic properties .
  • Complementary techniques : Use NMR (¹H/¹³C) to confirm proton environments and FT-IR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹).

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?

Answer:
Focus on modulating the pyrazole , oxadiazole , and sulfanyl moieties:

  • Pyrazole ring : Introduce substituents (e.g., halogens, methyl groups) at positions 1 and 5 to assess steric and electronic effects on bioactivity .
  • Oxadiazole core : Replace the oxadiazole with triazole or thiadiazole to study heterocycle-dependent activity.
  • Sulfanyl group : Vary the aryl group (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to probe π-π stacking interactions.
    Methodology :

Synthesize analogs using the protocol in .

Test in vitro against target enzymes (e.g., kinases) and compare IC₅₀ values.

Perform molecular docking to correlate substituent effects with binding affinities .

Advanced: How can conflicting bioactivity data between computational predictions and experimental assays be resolved?

Answer:
Discrepancies often arise from solvent effects, protein flexibility, or assay conditions. Strategies include:

  • Solvent optimization : Use DMSO or DMF for solubility, ensuring <1% v/v to avoid cytotoxicity .
  • Enzyme kinetics : Perform time-dependent inhibition assays to account for slow-binding mechanisms.
  • Validation : Cross-check docking results (e.g., AutoDock Vina) with SC-XRD protein-ligand complexes .

Advanced: What analytical approaches resolve discrepancies between computational and experimental structural data?

Answer:

  • SC-XRD vs. DFT : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G* basis set). Deviations >0.05 Å may indicate crystal packing effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain conformational differences .

Basic: Which analytical techniques are most effective for assessing purity and stability?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >98% is acceptable for biological testing .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability).
  • NMR stability studies : Store samples at −20°C in deuterated DMSO to prevent degradation .

Advanced: How can flow chemistry improve the scalability of synthesis while maintaining yield?

Answer:
Adopt continuous-flow systems to enhance reproducibility and reduce side reactions:

  • Reactor design : Use a microfluidic reactor with a residence time of 10–15 minutes at 25°C .
  • Parameter optimization : Apply design of experiments (DoE) to balance flow rate, temperature, and reagent stoichiometry .

Advanced: What strategies mitigate solubility challenges in biological assays?

Answer:

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility without denaturing proteins .
  • Prodrug approach : Modify the propanamide group to a phosphate ester for improved cell permeability .

Advanced: What best practices ensure reliable molecular docking results for target identification?

Answer:

  • Protein preparation : Remove crystallographic water molecules and add missing hydrogens using tools like AutoDockTools .
  • Grid box size : Set to 20–25 ų to encompass the active site.
  • Validation : Re-dock co-crystallized ligands (RMSD <2.0 Å confirms reliability) .

Advanced: How can stability under physiological conditions be systematically evaluated?

Answer:

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via LC-MS .
  • Plasma stability : Use human plasma at 37°C; >90% remaining after 1 hour indicates suitability for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.